rac-Naproxen-13C,d3

Bioanalysis LC-MS/MS Method Validation

rac-Naproxen-13C,d3 is a dual ¹³C/d3-labeled internal standard engineered to eliminate the chromatographic drift and matrix effect bias common with deuterium-only analogs. The ¹³C label ensures perfect co-elution with unlabeled naproxen, providing superior ion suppression compensation essential for validated FDA-compliant ANDA/NDA bioequivalence studies in human plasma. Select this compound to maximize LC-MS/MS method robustness and minimize costly sample reanalysis.

Molecular Formula C14H14O3
Molecular Weight 234.274
CAS No. 1216704-11-8
Cat. No. B565177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Naproxen-13C,d3
CAS1216704-11-8
Synonymsrac 6-Methoxy-α-(methyl-13C,d3)-2-naphthaleneacetic Acid; 
Molecular FormulaC14H14O3
Molecular Weight234.274
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O
InChIInChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1+1D3
InChIKeyCMWTZPSULFXXJA-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac-Naproxen-13C,d3 (CAS 1216704-11-8): A Dual-Labeled Stable Isotope Internal Standard for Precise LC-MS/MS Quantitation


rac-Naproxen-13C,d3 (CAS 1216704-11-8) is a stable isotope-labeled analog of the racemic non-steroidal anti-inflammatory drug (NSAID) naproxen. It is specifically engineered as a dual-labeled internal standard, incorporating both carbon-13 (¹³C) and deuterium (²H or D) atoms . With a molecular formula of C₁₃¹³CH₁₁D₃O₃ and a molecular weight of 234.27 g/mol, this compound is chemically and physically near-identical to unlabeled naproxen (MW 230.26 g/mol) but is easily distinguishable in a mass spectrometer due to a +4 Da mass shift . Its primary role is to serve as a gold-standard internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling highly accurate and precise quantification of naproxen in complex biological matrices for pharmacokinetic, therapeutic drug monitoring, and bioequivalence studies [1].

Why Generic 'Naproxen Internal Standards' Cannot Be Interchanged with rac-Naproxen-13C,d3


Procuring a generic 'naproxen internal standard' without specifying its isotopic labeling scheme introduces significant analytical risk. A simple deuterium-only labeled analog (e.g., rac-Naproxen-d3, CAS 958293-79-3) is chemically distinct from rac-Naproxen-13C,d3 and is prone to well-documented performance failures in LC-MS/MS assays. The core issue is the isotopic effect of deuterium, which can cause the IS to chromatographically separate from the target analyte, leading to differential matrix effects and severely biased quantitative results [1]. In contrast, the incorporation of a ¹³C atom in rac-Naproxen-13C,d3 ensures co-elution with unlabeled naproxen, providing superior compensation for ion suppression or enhancement and delivering more accurate and reliable data, a critical requirement for regulatory-compliant bioanalysis [2].

Quantitative Differentiation: Why rac-Naproxen-13C,d3 is the Superior Choice for LC-MS/MS Bioanalysis


Superior Accuracy and Bias Mitigation Over Deuterium-Only Internal Standards

A direct head-to-head comparison of analytical performance between deuterium-labeled (²H) and non-deuterated (¹³C/¹⁵N) stable isotope internal standards (SIL-IS) has demonstrated a critical failure mode for deuterium-only ISs. In a study quantifying 2-methylhippuric acid (2MHA) in urine, the deuterated IS (2MHA-[²H₇]) generated results that were, on average, 59.2% lower than those generated by the ¹³C-labeled IS (2MHA-[¹³C₆]) [1]. Further validation experiments revealed that the deuterated IS exhibited a significant negative bias of -38.4%, whereas the ¹³C-labeled IS showed no significant bias [1]. The cause was identified as a chromatographic retention time shift for the deuterated IS, preventing it from co-eluting with the analyte and thus failing to compensate for matrix effects [1].

Bioanalysis LC-MS/MS Method Validation Matrix Effects Stable Isotope Labeling

Industry-Wide Best Practice: Prioritizing 13C-Labeled IS to Avoid Deuterium-Induced Retention Time Shifts

Authoritative industry guidance from leading contract research organizations (CROs) explicitly recommends prioritizing ¹³C, ¹⁵N, or ¹⁷O labeled internal standards over deuterium-labeled alternatives due to the risk of deuterium-hydrogen exchange and the chromatographic separation that leads to differential matrix effects [1]. The guidance states that deuterated ISs often exhibit a different retention time from the target analyte, which compromises their ability to correct for ion suppression or enhancement, a primary function of an internal standard. In contrast, labeling with ¹³C introduces a mass difference without altering the molecule's physicochemical properties, ensuring perfect co-elution with the unlabeled analyte and thereby providing optimal correction for matrix effects [1].

Bioanalysis LC-MS Method Development Internal Standard Selection Regulatory Compliance

Proven Utility in a Validated Pharmacokinetic Study for Naproxen Quantitation

The dual-labeled naproxen 13CD3 was successfully employed as a robust internal standard in a fully validated LC-MS/MS method for the simultaneous quantification of naproxen and diphenhydramine in human plasma [1]. The method, which utilized naproxen 13CD3 to correct for analytical variability, demonstrated excellent linearity across a wide concentration range of 400 to 120,000 ng/mL for naproxen (r² > 0.99) and was validated according to US FDA guidelines [1]. This study confirms the compound's practical application in a rigorous, regulated bioanalytical context, ensuring the precision and accuracy required for a human pharmacokinetic study.

Pharmacokinetics Human Plasma Method Validation Bioequivalence

Validated Application Scenarios for rac-Naproxen-13C,d3 Based on Quantitative Evidence


Regulatory-Compliant Bioequivalence and Pharmacokinetic Studies

rac-Naproxen-13C,d3 is the optimal internal standard for LC-MS/MS methods intended to support Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for naproxen formulations. Its performance, as demonstrated in a validated FDA-compliant method for human plasma, ensures the high data integrity required for demonstrating bioequivalence between a generic and reference listed drug [1].

Rigorous Method Development and Validation for Complex Matrices

When developing a new LC-MS/MS method for naproxen in challenging biological matrices (e.g., plasma, urine, tissue), rac-Naproxen-13C,d3 should be selected as the primary internal standard candidate. The ¹³C label provides a critical advantage in mitigating matrix effects that deuterium-only ISs fail to address, thereby improving method robustness and reducing the risk of method failure during validation [2].

High-Throughput Bioanalytical Support for Preclinical and Clinical Trials

For CROs and pharmaceutical companies conducting large-scale preclinical or clinical studies, the use of rac-Naproxen-13C,d3 translates to greater analytical run reliability. By eliminating the retention time variability and matrix effect discrepancies associated with deuterium-labeled ISs, it reduces the need for costly sample reanalysis and ensures consistent data quality across thousands of study samples [3].

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

Clinical labs offering TDM services for naproxen can leverage rac-Naproxen-13C,d3 to achieve the highest standards of accuracy and precision. The compound's proven performance in a validated human plasma assay demonstrates its suitability for producing definitive, actionable patient results in a high-stakes clinical environment [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac-Naproxen-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.